molecular formula C11H16O3 B2484098 Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate CAS No. 2138546-39-9

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate

Cat. No. B2484098
CAS RN: 2138546-39-9
M. Wt: 196.246
InChI Key: JLBLNZBEBHBACM-UHFFFAOYSA-N
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Description

The synthesis and investigation of organic compounds like Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate are fundamental in organic chemistry, contributing to advancements in various fields such as pharmaceuticals, materials science, and catalysis. The focus here is on understanding the compound's synthesis pathways, molecular structure, chemical and physical properties.

Synthesis Analysis

The synthesis of similar organic compounds often involves novel and versatile catalysts or green chemistry approaches to improve efficiency and sustainability. For example, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines under neat conditions, highlighting innovative methods in organic synthesis that could be applicable to compounds like Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular geometry and intermolecular interactions of organic compounds. For instance, the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate provides insights into how structural features influence compound properties (Boulhaoua et al., 2015).

Chemical Reactions and Properties

Organic compounds undergo a variety of chemical reactions that can be influenced by their structure. The reactivity and interaction with other chemicals determine their utility in synthesis and application. For example, the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate highlights complex reaction pathways that could be relevant for understanding reactions involving Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. These properties are often determined through spectroscopic and diffractometric techniques, as seen in studies of polymorphic forms of pharmaceutical compounds (Vogt et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties of organic compounds, such as reactivity, stability, and functional group behavior, is essential for their application in synthesis and industry. For instance, the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate showcase methods to manipulate the chemical properties for desired outcomes (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Ultrasonic Synthesis and Molecular Structure

Ethyl propiolate, similar in structure to Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate, was used in a study on the ultrasonic synthesis and molecular structure. The research focused on the regioselective reaction of ethyl propiolate with 1-(propergyl)-pyridinium-3-olate, yielding various regioisomers. These compounds were identified using spectral data and DFT quantum chemical calculations to understand the mechanism of the cycloaddition reaction (Aboelnaga, Hagar, & Soliman, 2016).

Crystal Structure Analysis

In another study, the crystal structure of a compound similar to Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate was analyzed. The research focused on the crystallographic communications of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, providing insights into the molecular and crystal structure (Boulhaoua et al., 2015).

Catalytic Applications

A study introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for formylation reactions with ethyl formate. This research highlights the potential for using related carboxylate compounds in catalytic applications (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Organic Synthesis and Reaction Mechanisms

Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate-like compounds have been utilized in the study of organic synthesis and reaction mechanisms. One study investigated the chemistry of iminofurans and the recyclization reactions involving ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Shipilovskikh et al., 2014).

Pesticide Synthesis

In the field of agrochemicals, similar compounds have been used in the synthesis of novel pesticides. For instance, the synthetic process of the pesticide Chromafenozide involved the use of ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate (Shan, 2011).

Enantioselective Synthesis

A study on enantioselective synthesis used Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, showcasing the relevance of similar ethyl carboxylate compounds in stereoselective chemical synthesis (Raw & Jang, 2000).

properties

IUPAC Name

ethyl 2-prop-2-ynyloxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-7-11(10(12)13-4-2)8-5-6-9-14-11/h1H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBLNZBEBHBACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCO1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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